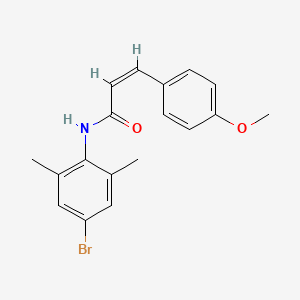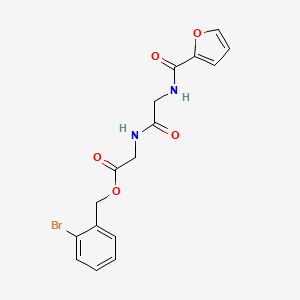![molecular formula C17H19ClN2O4S B5141537 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, also known as CP-122,288, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of pharmacological properties.
Applications De Recherche Scientifique
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of pain management. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have analgesic properties in animal models of acute and chronic pain. It has also been studied for its potential use in the treatment of neuropathic pain.
In addition to its potential use in pain management, 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has also been studied for its potential use in the treatment of Parkinson's disease. It has been shown to have neuroprotective properties in animal models of Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of ion channels and receptors in the central nervous system. 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to inhibit the activity of voltage-gated sodium channels and block the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and substance P. It has also been shown to increase the release of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its high potency and selectivity. It has been shown to have a low affinity for other ion channels and receptors, which makes it an ideal tool for studying the specific effects of sodium channel inhibition and NMDA receptor blockade.
However, one of the limitations of using 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in lab experiments is its relatively short half-life. This can make it difficult to maintain consistent levels of the drug over an extended period of time.
Orientations Futures
There are several future directions for research on 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. One area of research is the development of more potent and selective analogs of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. Another area of research is the study of the long-term effects of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide on the central nervous system. Finally, there is a need for more studies on the potential therapeutic applications of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in humans.
Méthodes De Synthèse
The synthesis of 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide involves the reaction of 2-chloroaniline with propylamine to form N-propyl-2-chloroaniline. This compound is then reacted with 2-methoxybenzoic acid to form the corresponding benzamide derivative. The final step involves the sulfonation of the amine group with sulfuric acid to yield 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. The overall yield of this synthesis method is approximately 45%.
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-10-19-17(21)13-11-12(8-9-16(13)24-2)25(22,23)20-15-7-5-4-6-14(15)18/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCNRJCCHPLQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxy-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5141466.png)
![N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5141474.png)
![1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5141489.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)

![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)